Cyclobutyl 2-pyridyl ketone
Overview
Description
Cyclobutyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a cyclobutyl group attached to a 2-pyridyl ketone moiety. This compound is known for its yellow crystalline solid form and its solubility in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Cyclobutyl 2-pyridyl ketone is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon-carbon bonds. The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow. In this method, 2-lithiopyridine is formed by bromine-lithium exchange and reacts with commercially available esters to obtain 2-pyridyl ketones in good yield within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the continuous flow synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted pyridyl ketones.
Scientific Research Applications
Cyclobutyl 2-pyridyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Cyclobutyl 2-pyridyl ketone can be compared with other similar compounds, such as:
2-Pyridyl ketone: Similar in structure but lacks the cyclobutyl group.
Cyclobutyl ketone: Contains the cyclobutyl group but lacks the pyridyl moiety.
Pyridine derivatives: A broad class of compounds with varying substituents on the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the cyclobutyl group and the 2-pyridyl ketone moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVVUQDXNEDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641987 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515154-32-2 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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